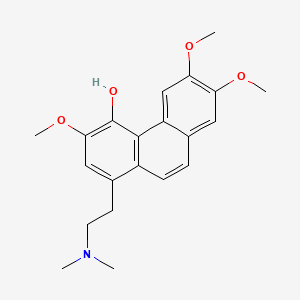
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol is a complex organic compound with a unique structure that includes a phenanthrene backbone substituted with methoxy groups and a dimethylaminoethyl side chain
Preparation Methods
The synthesis of 1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the phenanthrene derivative with 2-dimethylaminoethyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry.
Dimethyltryptamine: A compound with psychoactive properties.
Cyclopentolate: Used in ophthalmology for its anticholinergic effects.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
| 100009-99-2 | |
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3,6,7-trimethoxyphenanthren-4-ol |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-14-11-19(26-5)21(23)20-15(14)7-6-13-10-17(24-3)18(25-4)12-16(13)20/h6-7,10-12,23H,8-9H2,1-5H3 |
InChI Key |
HVZVJBZDWBORKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




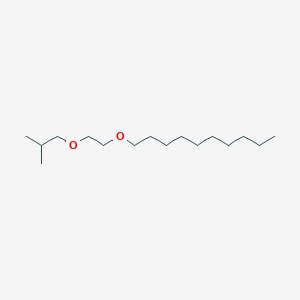
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
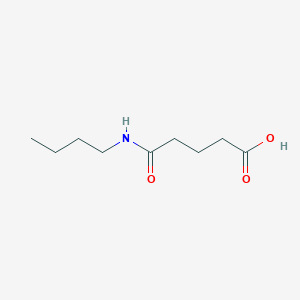
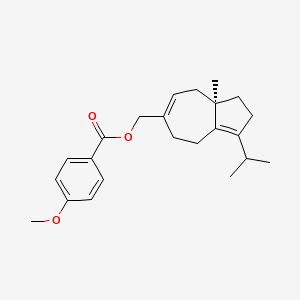
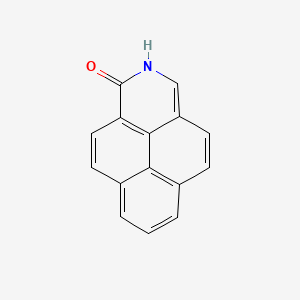
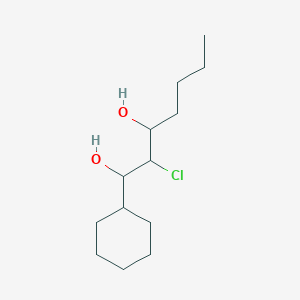

![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
